molecular formula C10H15Cl2N5 B7982844 3-(2-Aminophenethyl)-1H-1,2,4-triazol-5-amine dihydrochloride

3-(2-Aminophenethyl)-1H-1,2,4-triazol-5-amine dihydrochloride

Cat. No.: B7982844
M. Wt: 276.16 g/mol
InChI Key: HEUOSONCRYLOLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Aminophenethyl)-1H-1,2,4-triazol-5-amine dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions, making it a valuable building block in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminophenethyl)-1H-1,2,4-triazol-5-amine dihydrochloride typically involves the cyclization of 2-aminophenethyl alcohol with appropriate reagents. One common method includes the use of thionyl chloride (SOCl2) in anhydrous dimethoxyethane (DME) to form an intermediate, which is then treated with sodium hydroxide (NaOH) and water to yield the desired product . The reaction conditions are carefully controlled to maintain the temperature and prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminophenethyl)-1H-1,2,4-triazol-5-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The triazole ring allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under mild conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, secondary amines, and substituted triazoles, which have significant applications in medicinal chemistry and material science .

Scientific Research Applications

3-(2-Aminophenethyl)-1H-1,2,4-triazol-5-amine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Aminophenethyl)-1H-1,2,4-triazol-5-amine dihydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme function or alteration of signal transduction pathways, which is crucial in its therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(2-Aminophenethyl)-1H-1,2,4-triazol-5-amine dihydrochloride apart is its unique combination of the triazole ring and the aminophenethyl group, which provides a versatile platform for further functionalization and application in various fields.

Properties

IUPAC Name

5-[2-(2-aminophenyl)ethyl]-1H-1,2,4-triazol-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5.2ClH/c11-8-4-2-1-3-7(8)5-6-9-13-10(12)15-14-9;;/h1-4H,5-6,11H2,(H3,12,13,14,15);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEUOSONCRYLOLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC2=NC(=NN2)N)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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